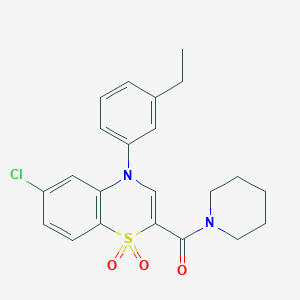![molecular formula C19H17Cl4N3O2 B2500350 2-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-N-(3,4-dichlorophenyl)-3-(dimethylamino)acrylamide CAS No. 320417-82-1](/img/structure/B2500350.png)
2-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-N-(3,4-dichlorophenyl)-3-(dimethylamino)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-N-(3,4-dichlorophenyl)-3-(dimethylamino)acrylamide" is a complex molecule that appears to be related to various research areas, including organic synthesis and molecular docking studies. Although the exact compound is not directly mentioned in the provided papers, similar compounds with dichlorophenyl and dimethylamino groups have been studied for their potential applications and properties.
Synthesis Analysis
The synthesis of related acrylamide compounds involves various organic reactions. For instance, the synthesis of N-[(dimethylamino)ethyl]acrylamide, a polymerizable monomer, was achieved by reacting acryloyl chloride with 2-dimethylaminoethylamine under optimized conditions, yielding an 83% product . Similarly, the synthesis of 1-(N, N-dimethyl)amine-2-(o-chlorobenzoyl)-methyl acrylate, an intermediate for anticancer drugs, was performed through nucleophilic substitution and carbanion reactions, with a total yield of 63.69% . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure and non-covalent interactions (NCIs) of a related compound, (E)-3-(2,6-dichlorophenyl)-acrylamide, and its dimer were analyzed using molecular docking, DFT, and QTAIM approaches. The study identified various types of NCIs, including weak, medium, and strong interactions, which are crucial for understanding the stability and reactivity of the molecule .
Chemical Reactions Analysis
The reactivity of acrylamide derivatives can be complex. For example, N-acyl derivatives of 2-amino-3,3-dichloroacrylonitrile (ADAN) were shown to react with amines to yield oxazole-4-carbonitriles and -4-N-acylcarboxamides under mild conditions. The mechanism of cyclization to oxazoles and the formation of imidic compounds were discussed, which could be relevant to the chemical reactions of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of acrylamide derivatives can be diverse. The nonlinear optical activity of hydroxamic acid derivatives was reported, indicating potential applications in NLO materials. Additionally, molecular electrostatic potential diagrams were used to predict reactive sites in the molecule, which is essential for understanding its chemical behavior . The bond distances and electronic polarization in similar compounds were also studied, providing insights into their structural characteristics .
Aplicaciones Científicas De Investigación
Polymer Science and Materials Engineering
Self-Assembly and Recognition : Compounds with dimethylamino acrylamide structures have been explored for their ability to self-assemble into aggregates that can selectively recognize and transfer hydrophilic amino and N,N-dimethylamino compounds from aqueous to organic media. This has implications for materials science, particularly in the design of selective transport systems and sensors (Sawada et al., 2000).
Responsive Polymers : Research has also delved into the synthesis and application of polymers containing dimethylamino acrylamide units for creating temperature-responsive materials. These polymers exhibit lower critical solution temperature (LCST) behavior, which can be manipulated through various chemical modifications, making them useful for a range of applications including drug delivery systems and smart coatings (Schmitz & Ritter, 2007).
Organic Synthesis and Catalysis
Synthesis of Heterocyclic Compounds : Derivatives of dimethylamino acrylamides have been utilized as precursors in the synthesis of various heterocyclic compounds. For example, they have been involved in producing pyrimidine-4(3H)-ones through cyclization reactions, highlighting their role in expanding the toolbox for synthesizing biologically relevant heterocycles (Sokolenko et al., 2017).
Polymerization Control : The controlled polymerization of (meth)acrylamides, including dimethylamino acrylamides, using atom transfer radical polymerization (ATRP) techniques, has been a subject of study. This research is crucial for developing polymeric materials with precise molecular weights and structures, which are essential for specific applications in biotechnology and materials science (Teodorescu & Matyjaszewski, 2000).
Sensing and Environmental Applications
Sensing and Removal of Metal Ions : Studies have explored the use of biocompatible macromolecular luminogens incorporating dimethylamino acrylamide units for the sensitive detection and removal of metal ions like Fe(III) and Cu(II). These materials combine fluorescence sensing capabilities with environmental remediation potential, indicating their applicability in monitoring and treating metal-contaminated waters (Dutta et al., 2020).
Propiedades
IUPAC Name |
(Z)-N-(3,4-dichlorophenyl)-2-[(E)-(2,6-dichlorophenyl)methoxyiminomethyl]-3-(dimethylamino)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl4N3O2/c1-26(2)10-12(19(27)25-13-6-7-17(22)18(23)8-13)9-24-28-11-14-15(20)4-3-5-16(14)21/h3-10H,11H2,1-2H3,(H,25,27)/b12-10-,24-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZBUZKIJFANKBM-HKXUYBGJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C=NOCC1=C(C=CC=C1Cl)Cl)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(/C=N/OCC1=C(C=CC=C1Cl)Cl)\C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl4N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-N-(3,4-dichlorophenyl)-3-(dimethylamino)acrylamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-[(4-methylpiperidin-1-yl)sulfonyl]-1-benzothiophene-2-carboxylate](/img/structure/B2500267.png)
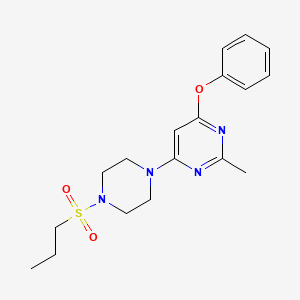
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(6-morpholinopyrimidin-4-yl)acetamide](/img/structure/B2500272.png)
methyl}carbamate](/img/structure/B2500273.png)
![1-{4-[(4-Aminophenyl)methyl]piperazin-1-yl}ethan-1-one](/img/structure/B2500274.png)
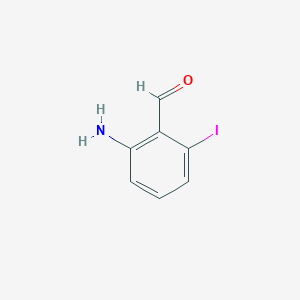
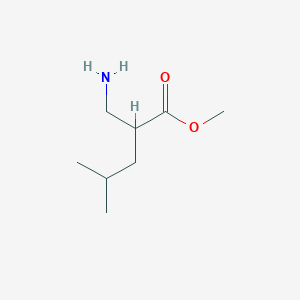
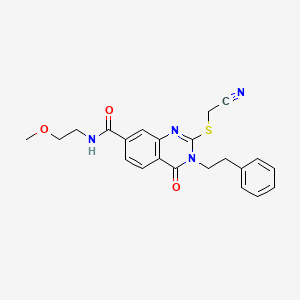
![2,4-difluoro-N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzamide](/img/structure/B2500285.png)
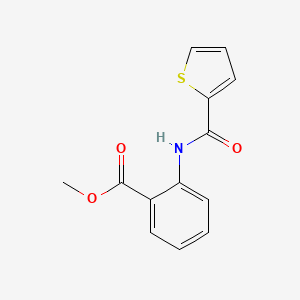
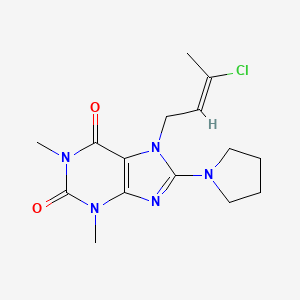
![3-{[(tert-butoxy)carbonyl]amino}-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2500288.png)
![4-chloro-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2500289.png)
